N-benzyl-3-methylsulfanyl-propan-1-amine
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Overview
Description
N-benzyl-3-methylsulfanyl-propan-1-amine is an organic compound with the molecular formula C11H18ClNS. It is characterized by the presence of a benzyl group attached to a 3-methylsulfanyl-propan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methylsulfanyl-propan-1-amine typically involves the reaction of benzyl chloride with 3-methylsulfanyl-propan-1-amine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-methylsulfanyl-propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amine groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Benzylated derivatives, alkylated amines.
Scientific Research Applications
N-benzyl-3-methylsulfanyl-propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-3-methylsulfanyl-propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine
- 3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine
Uniqueness
N-benzyl-3-methylsulfanyl-propan-1-amine is unique due to its specific structural features, such as the presence of a methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
85485-76-3 |
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Molecular Formula |
C11H18ClNS |
Molecular Weight |
231.79 g/mol |
IUPAC Name |
N-benzyl-3-methylsulfanylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NS.ClH/c1-13-9-5-8-12-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10H2,1H3;1H |
InChI Key |
CAHCJANGJAJCGY-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCNCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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